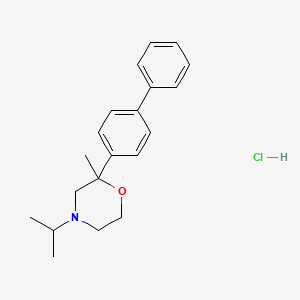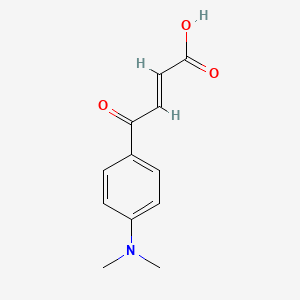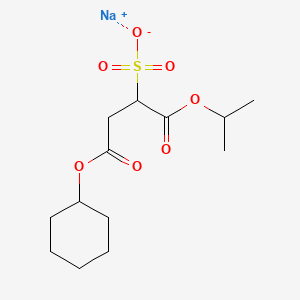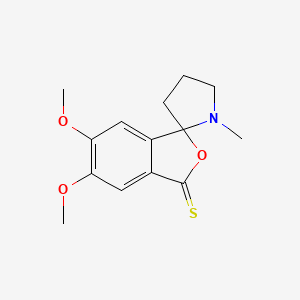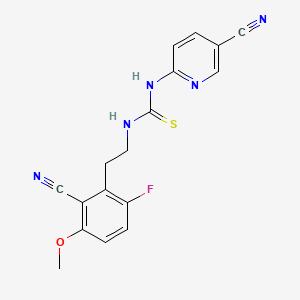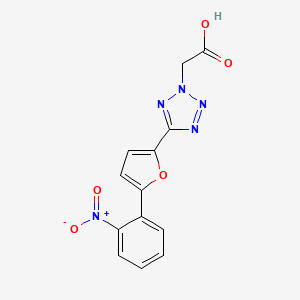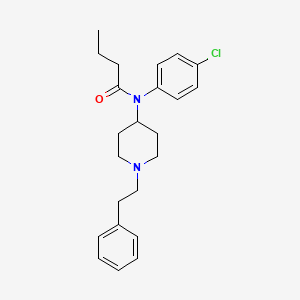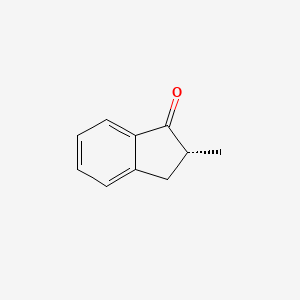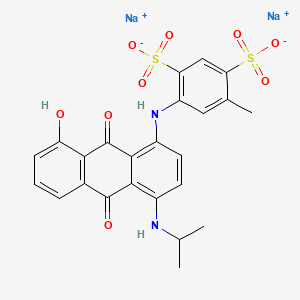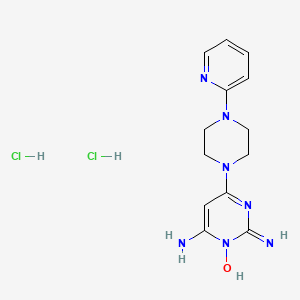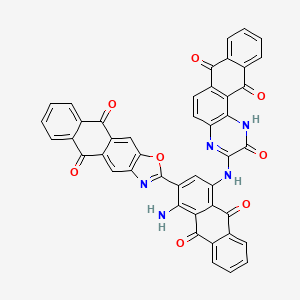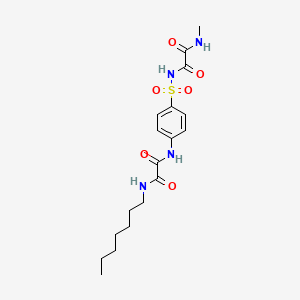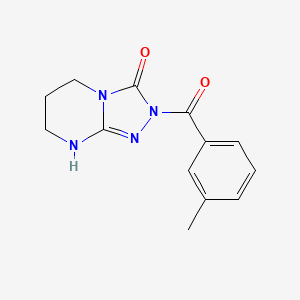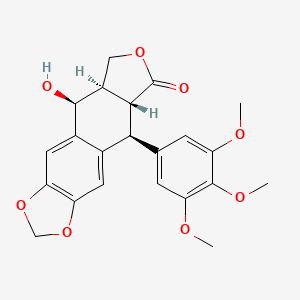
Epiisopodophyllotoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epiisopodophyllotoxin is a naturally occurring lignan derived from the roots of the American Mayapple plant (Podophyllum peltatum). It is a stereoisomer of podophyllotoxin, which is known for its significant cytotoxic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of epiisopodophyllotoxin typically involves a multi-step process. One common method starts with 6-bromopiperonal dimethyl acetal, which undergoes a Diels-Alder reaction with dimethyl fumarate to form the carbon skeleton of this compound. This intermediate is then converted through a series of steps, including lactonization using dicyclohexylcarbodiimide (DCC) as the activating agent .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in biotechnological methods, such as multi-enzyme cascades in Escherichia coli, have shown promise in producing this compound and its derivatives more sustainably .
化学反応の分析
Types of Reactions
Epiisopodophyllotoxin undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Introduction of different substituents to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as etoposide and teniposide, which are used in cancer treatment .
科学的研究の応用
Epiisopodophyllotoxin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Its derivatives, such as etoposide and teniposide, are used as chemotherapeutic agents for treating cancers like small cell lung cancer and bladder cancer
作用機序
Epiisopodophyllotoxin and its derivatives exert their effects primarily by inhibiting the enzyme topoisomerase II. This inhibition leads to the induction of DNA breaks and cell cycle arrest at the G2/M phase, ultimately resulting in cell death. The molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
類似化合物との比較
Similar Compounds
Podophyllotoxin: The parent compound with similar cytotoxic activity.
Etoposide: A derivative used in cancer treatment.
Teniposide: Another derivative with chemotherapeutic applications.
Uniqueness
Epiisopodophyllotoxin is unique due to its specific stereochemistry, which influences its biological activity and potential therapeutic applications. Its trans relationship between the aryl substituent and the lactone carbonyl group distinguishes it from podophyllotoxin, which has a cis arrangement .
特性
CAS番号 |
55568-79-1 |
|---|---|
分子式 |
C22H22O8 |
分子量 |
414.4 g/mol |
IUPAC名 |
(5S,5aR,8aR,9S)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1 |
InChIキー |
YJGVMLPVUAXIQN-XCXWGBRNSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


